molecular formula C11H9Cl2NOS B2433306 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole CAS No. 923811-90-9

4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole

Cat. No.: B2433306
CAS No.: 923811-90-9
M. Wt: 274.16
InChI Key: HJYQYWHGWGIXND-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole is a synthetic organic compound featuring a 1,3-thiazole core, a five-membered aromatic ring containing sulfur and nitrogen heteroatoms. This scaffold is of significant interest in medicinal chemistry and drug discovery, as it is a privileged structure found in numerous FDA-approved drugs and bioactive molecules . The specific substitution pattern on this compound, including the chloromethyl group and the 4-chlorophenoxymethyl moiety, makes it a versatile building block for further chemical synthesis. The chloromethyl group is a reactive handle that allows for facile alkylation reactions, enabling researchers to conjugate the thiazole core to other molecular fragments . This is particularly valuable for creating libraries of derivatives for structure-activity relationship (SAR) studies. The 1,3-thiazole scaffold is widely recognized for its diverse pharmacological potential. Recent scientific literature highlights that novel 1,3-thiazole analogues demonstrate potent antiproliferative activity against various cancer cell lines, including breast cancer cells . Some derivatives function by inhibiting critical biological targets such as the vascular endothelial growth factor receptor-2 (VEGFR-2), inducing apoptosis (programmed cell death), and causing cell cycle arrest . As a key intermediate, this compound is intended for the synthesis and exploration of new lead compounds with potential anticancer, antimicrobial, and anti-inflammatory activities . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-(chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NOS/c12-5-9-7-16-11(14-9)6-15-10-3-1-8(13)2-4-10/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYQYWHGWGIXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=CS2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole typically involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 2-aminothiazole under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are employed.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dihydrothiazole derivatives.

Scientific Research Applications

The biological activity of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole can be categorized primarily into antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa12.5 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this thiazole derivative can induce apoptosis in various cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)5.0
U-937 (monocytic leukemia)7.5

The compound's ability to inhibit cell proliferation and induce apoptosis highlights its potential as a therapeutic agent in cancer treatment.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazole derivatives against resistant strains of bacteria. The results demonstrated that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent. The study emphasized the need for further exploration into the structure-activity relationship to optimize efficacy against various pathogens.

Case Study 2: Anticancer Potential

In another study focusing on cancer therapy, researchers tested the effects of this thiazole derivative on various cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This case study underscored the importance of thiazole derivatives in developing new anticancer therapies and encouraged further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can interact with cellular membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-(4-chlorophenoxy)dimethylsilane
  • 4-(Chloromethyl)benzoyl chloride
  • 4-(Chloromethyl)phenyl isocyanate

Uniqueness

4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for pharmaceutical development.

Biological Activity

4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of thiazole-based compounds known for their therapeutic potential in various fields, including oncology and antimicrobial therapy. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring substituted with chloromethyl and chlorophenyl groups. This structural configuration is believed to contribute significantly to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, a study evaluated several thiazole analogs for their antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-231. The compound demonstrated significant antiproliferative activity with an IC50 value of 5.73 µM against MCF-7 cells, indicating its potential as an anticancer agent .

The mechanism underlying the anticancer activity involves the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. The compound exhibited an IC50 value of 0.093 µM against VEGFR-2, suggesting a strong inhibitory effect compared to the standard drug Sorafenib (IC50 = 0.059 µM) . Additionally, it was found to induce apoptosis and necrosis in cancer cells while causing cell cycle arrest at the G1 phase.

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Research has shown that related thiazole compounds exhibit significant antibacterial activity against various pathogens. For example, compounds similar to this compound have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against bacteria such as E. coli, S. aureus, and Pseudomonas aeruginosa .

Comparative Antibacterial Efficacy

The following table summarizes the antibacterial efficacy of selected thiazole derivatives:

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Thiazole Derivative A0.12E. coli
Thiazole Derivative B0.25S. aureus
Thiazole Derivative C0.50Pseudomonas aeruginosa

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, thiazoles have shown neuroprotective effects in vitro. A study assessed the neuroprotective capability of various thiazole derivatives against H₂O₂-induced oxidative stress in PC12 cells. The results indicated that certain compounds could reduce oxidative damage significantly .

Case Studies

Several case studies have documented the therapeutic applications of thiazoles in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of thiazole-based compounds alongside conventional therapies, showing improved outcomes in tumor reduction rates.
  • Infection Control : A study on hospital-acquired infections demonstrated that thiazole derivatives could effectively reduce bacterial load in infected patients when used as adjunct therapy.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole?

Answer:
The compound is typically synthesized via cyclocondensation or Hantzsch thiazole formation. A representative method involves refluxing substituted hydrazides or thiosemicarbazides with halogenated ketones in polar aprotic solvents (e.g., DMSO) or ethanol under acidic catalysis. For example:

  • Thiosemicarbazone route : Reacting 2-bromo-4’-chloroacetophenone with thiosemicarbazones derived from substituted aldehydes (e.g., naphthaldehyde) yields thiazole derivatives .
  • Catalytic optimization : Heterogeneous catalysis using Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C improves yields (e.g., 65–87%) by facilitating nucleophilic substitution .
    Key steps include reflux duration (4–18 hours), solvent removal under reduced pressure, and purification via recrystallization (ethanol/water) .

Advanced: How can spectroscopic and crystallographic data resolve structural ambiguities in derivatives?

Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and thiazole C-S/C-N signals (δ 160–170 ppm). Substituent-induced shifts (e.g., chloro groups) help confirm regiochemistry .
  • X-ray crystallography : Resolves dihedral angles (e.g., 0.5–7.4° between thiazole and chlorophenyl rings) and hydrogen-bonding networks (C–H···Cl/O). For example, intermolecular C–H···Cl interactions stabilize crystal packing .
  • IR spectroscopy : Identifies C=N (1650–1600 cm⁻¹) and C–S (690–630 cm⁻¹) stretches .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • Melting point analysis : Sharp melting ranges (e.g., 128–129°C) indicate purity .
  • TLC monitoring : Hexane/ethyl acetate (3:1) systems track reaction progress (Rf ~0.5–0.7) .
  • Elemental analysis : Validates C/H/N content (e.g., 69.48% C, 5.55% H, 7.38% N) against theoretical values .

Advanced: How do computational models (e.g., DFT, molecular docking) predict bioactivity and electronic properties?

Answer:

  • DFT calculations : Optimize geometry, compute HOMO-LUMO gaps (e.g., 3.8–4.2 eV), and assess nonlinear optical (NLO) properties (e.g., hyperpolarizability). Chlorine substituents lower band gaps, enhancing charge transfer .
  • Molecular docking : Simulate interactions with biological targets (e.g., Leishmania enzymes). Docking scores (e.g., −8.2 kcal/mol) correlate with experimental IC50 values in antiparasitic assays .
  • ADMET prediction : Models evaluate logP (2.1–3.5) and toxicity risks (e.g., hepatotoxicity) .

Advanced: What mechanistic insights explain antimicrobial activity discrepancies across studies?

Answer:
Variations in MIC values (e.g., 8–64 µg/mL against S. aureus) arise from:

  • Structural modifications : Electron-withdrawing groups (e.g., nitro) enhance membrane disruption but reduce solubility .
  • Assay conditions : DPPH radical scavenging (IC50 12–25 µM) is sensitive to solvent polarity and incubation time .
  • Synergistic effects : Combination with fluconazole improves antifungal activity (FICI ≤0.5) by targeting ergosterol biosynthesis .

Advanced: How do chloro-substituent positions influence physicochemical and biological properties?

Answer:

  • Para-chloro : Enhances lipophilicity (logP +0.5) and in vitro antiparasitic activity (e.g., IC50 2.1 µM against T. cruzi) .
  • Ortho/meta-chloro : Introduce steric hindrance, reducing target binding (e.g., 40% lower enzyme inhibition vs. para-substituted analogs) .
  • Electron effects : Chlorine’s electronegativity increases thiazole ring polarization, enhancing H-bonding with protein active sites (e.g., TryR binding) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .
  • Storage : Keep in amber vials at −20°C to prevent hydrolysis of the chloromethyl group .

Advanced: How can crystallographic data guide the design of derivatives with improved stability?

Answer:

  • Hydrogen-bonding motifs : C–H···O/Cl interactions (2.8–3.2 Å) stabilize polymorphs. Derivatives with additional H-bond donors (e.g., hydroxyl) improve thermal stability (Tdec >200°C) .
  • Torsional angles : Planar conformations (e.g., 180° N–C–C–N) favor π-π stacking, enhancing solubility in DMSO .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Catalyst recovery : Bleaching Earth Clay can be reused 3–5 times but loses activity due to pore blockage .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required for >95% purity, increasing cost .

Advanced: How do ROS scavenging assays (e.g., DPPH) correlate with in vivo antioxidant efficacy?

Answer:

  • In vitro : DPPH IC50 values (12–25 µM) indicate radical quenching but overestimate in vivo potency due to bioavailability limitations .
  • Metabolic stability : Microsomal studies (t1/2 <30 min) suggest rapid hepatic clearance, necessitating prodrug strategies .

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